1-(Quinolin-4-yl)ethanone
Overview
Description
1-(Quinolin-4-yl)ethanone is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. The compound this compound features a quinoline ring system with an ethanone group attached at the 4-position, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
1-(Quinolin-4-yl)ethanone is a derivative of quinoline, a heterocyclic compound that has been widely studied for its versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . .
Mode of Action
Quinoline derivatives have been known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Quinoline and its derivatives are known to interact with various biochemical pathways, contributing to their diverse biological and pharmacological activities .
Result of Action
Quinoline derivatives have been known to exhibit a range of biological and pharmacological activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of quinoline derivatives .
Biochemical Analysis
Biochemical Properties
1-(Quinolin-4-yl)ethanone plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with protein kinases, which are essential for regulating cellular processes such as cell growth, differentiation, and apoptosis . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is critical for cell proliferation and survival . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in various cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it has been found to inhibit the activity of certain protein kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins . This inhibition can lead to downstream effects on cellular signaling and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and alter metabolite levels within cells. For example, it has been shown to interact with cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics . These interactions can lead to changes in the production of reactive metabolites and affect overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize within the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, this compound can be found in the cytoplasm, where it can modulate cytoplasmic signaling pathways and enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Quinolin-4-yl)ethanone can be synthesized through several methods. One common approach involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Transition metal-catalyzed reactions and green chemistry approaches are also explored to enhance sustainability and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(Quinolin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 1-(Quinolin-4-yl)ethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethanone group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed:
Oxidation: Quinoline-4-carboxylic acid.
Reduction: 1-(Quinolin-4-yl)ethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Quinolin-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes and bioactive molecules for studying biological processes.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antimicrobial, and anticancer agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-(Quinolin-4-yl)ethanone can be compared with other quinoline derivatives such as:
Quinoline-4-carboxylic acid:
1-(Quinolin-4-yl)ethanol:
Chloroquine: A well-known antimalarial drug with a quinoline core structure, highlighting the biological significance of quinoline derivatives.
The uniqueness of this compound lies in its versatile reactivity and its role as a valuable intermediate in the synthesis of various bioactive compounds.
Properties
IUPAC Name |
1-quinolin-4-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)9-6-7-12-11-5-3-2-4-10(9)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNCGFVDSCRVDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=NC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491883 | |
Record name | 1-(Quinolin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50491883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60814-30-4 | |
Record name | 1-(Quinolin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50491883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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